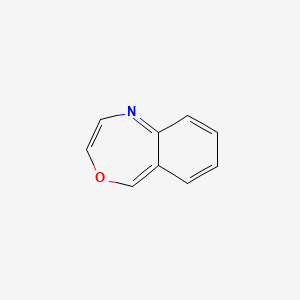
4,1-Benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,1-Benzoxazepine, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cholesterol Management
One of the most significant applications of 4,1-benzoxazepine derivatives is in the inhibition of squalene synthase, an enzyme crucial for cholesterol biosynthesis. A study reported the synthesis of several this compound derivatives that exhibited potent inhibitory activity against squalene synthase. Among these compounds, a specific derivative demonstrated remarkable efficacy in reducing plasma cholesterol levels in marmosets, indicating its potential as a therapeutic agent for hypercholesterolemia .
| Compound Name | Structure | Inhibition Activity | Tested Model |
|---|---|---|---|
| 5-(2,3-Dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid | Structure | Potent squalene synthase inhibition | HepG2 cells and marmosets |
Neuroprotective Effects
Another promising application of this compound derivatives is their neuroprotective properties. Research has shown that certain derivatives can bind effectively to the 5-HT1A receptor, which is implicated in various neurological conditions. One notable compound demonstrated nanomolar affinity for this receptor and exhibited significant neuroprotective effects in a transient middle cerebral artery occlusion model . This suggests that 4,1-benzoxazepines may be useful in developing treatments for ischemic stroke and other neurodegenerative diseases.
Clinical Evaluation of Lipid-Lowering Agents
In clinical settings, this compound derivatives have been evaluated for their lipid-lowering effects. A notable trial involved TAK-475 (a derivative), which was tested against conventional therapies in patients with familial hypercholesterolemia. Results indicated that patients receiving this novel agent achieved better LDL cholesterol levels compared to those on standard treatment protocols . This positions this compound as a candidate for further development in lipid management strategies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives has been extensively studied to optimize their biological activity. Various substituents have been introduced to enhance their efficacy and selectivity. For instance, modifications at the 7-position have led to compounds with improved inhibitory activity against cholesterol biosynthesis . Understanding the structure-activity relationship is crucial for the rational design of more effective therapeutics.
Propriétés
Formule moléculaire |
C9H7NO |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4,1-benzoxazepine |
InChI |
InChI=1S/C9H7NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-7H |
Clé InChI |
YAVSXFRYNGAFRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=COC=CN=C2C=C1 |
Synonymes |
4,1-benzoxazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















